Hexadec-6-en-11-yn-1-ol

Description

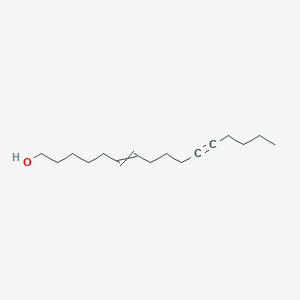

Structure

2D Structure

3D Structure

Properties

CAS No. |

92838-19-2 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

hexadec-6-en-11-yn-1-ol |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,17H,2-4,7-9,12-16H2,1H3 |

InChI Key |

UJZXTVWHQSDDKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCC=CCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Strategies for Hexadec 6 En 11 Yn 1 Ol

Stereocontrolled Total Synthesis Methodologies for Hexadec-6-en-11-yn-1-ol

The creation of this compound with high stereochemical purity necessitates sophisticated synthetic strategies. These methods are designed to control the geometry of the alkene and the position of the alkyne with high fidelity.

Convergent and Linear Synthetic Routes

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy.

A versatile approach for the synthesis of related structures, such as (11Z, 13Z)-hexadecadien-1-yl acetate (B1210297) and (13Z)-hexadecen-11-ynyl acetate, has been described using cross-coupling reactions in the key steps. researchgate.net This highlights the power of convergent strategies in assembling complex unsaturated molecules.

Application of Modern Cross-Coupling Reactions in Alkynol Synthesis

Modern cross-coupling reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools for the synthesis of unsaturated alcohols. acs.org These reactions, typically catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govthieme-connect.com

For the synthesis of alkynols, the Sonogashira coupling is particularly relevant. This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net For instance, a fragment containing the alcohol and the alkyne could be coupled with a vinyl halide to construct the enyne system of this compound. The development of new ligands and reaction conditions continues to expand the scope and utility of these reactions, allowing for the coupling of a wider range of substrates under milder conditions. acs.org

Another powerful method is the Suzuki coupling , which involves the reaction of an organoboron compound with a halide. thieme-connect.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. In the context of this compound synthesis, a Suzuki coupling could be used to form the carbon-carbon bond of the alkene.

The Heck reaction , which couples an alkene with a halide, and the Negishi coupling , utilizing an organozinc reagent, are other important cross-coupling reactions that could be adapted for the synthesis of such molecules. acs.orgacs.org The choice of reaction often depends on the specific substrates and the desired stereochemical outcome.

Stereoselective Introduction of Alkenyl and Alkynyl Moieties (e.g., Wittig Reactions, Alkylation)

The precise stereochemistry of the double bond in this compound is crucial for its biological activity. Several methods are available for the stereoselective introduction of alkenyl groups.

The Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org By choosing the appropriate phosphonium (B103445) ylide and reaction conditions, it is possible to control the stereochemistry of the resulting double bond. organic-chemistry.org Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For the synthesis of a specific isomer of this compound, a carefully designed Wittig reaction would be a key step. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com

Alkylation of Alkynes: The introduction of the alkynyl moiety often involves the alkylation of a terminal alkyne. wikipedia.orgresearchgate.net This is typically achieved by deprotonating the terminal alkyne with a strong base, such as an organolithium reagent, to form a metal acetylide. This nucleophilic acetylide can then react with an alkyl halide to form a new carbon-carbon bond, extending the carbon chain. wikipedia.org This method allows for the precise placement of the triple bond within the molecule.

The stereoselective preparation of molecules with distant stereocenters can also be achieved through modern catalytic methods, further expanding the toolbox for synthesizing complex unsaturated alcohols. acs.org

Chemoenzymatic and Biocatalytic Approaches for this compound and Related Structures

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Chemoenzymatic and biocatalytic approaches, which utilize enzymes or whole microorganisms, offer several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and the use of renewable feedstocks.

Enzymatic Transformations in Long-Chain Alcohol Derivatization

Enzymes, particularly lipases and alcohol dehydrogenases, are powerful catalysts for the transformation of long-chain alcohols and their derivatives. nih.govnih.gov

Lipases: These enzymes are widely used for the esterification and transesterification of alcohols. They can be employed for the kinetic resolution of racemic alcohols, allowing for the separation of enantiomers with high purity. scirp.orgresearchgate.net For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a chiral precursor to this compound, allowing for the separation of the enantiomerically enriched alcohol.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov They can be used for the stereoselective synthesis of chiral alcohols through the reduction of a prochiral ketone. The enzymatic reduction of acyl-CoA to long-chain alcohols by NADPH has been studied in detail. nih.gov

Multistep enzymatic cascades have been designed for the conversion of renewable fatty acids into valuable long-chain bifunctional chemicals, such as ω-hydroxycarboxylic acids. researchgate.net Photoenzymatic cascades have also been developed to transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. constantsystems.com

Microbial and Plant-Based Production Systems for Unsaturated Fatty Alcohols

The biosynthesis of fatty alcohols occurs naturally in a variety of organisms, including bacteria, plants, and animals. wikipedia.orgatamanchemicals.com Leveraging these natural pathways through metabolic engineering offers a promising route for the sustainable production of unsaturated fatty alcohols.

Microbial Production: Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce fatty alcohols. frontiersin.orgbohrium.com These "microbial cell factories" can be designed to convert renewable feedstocks, like sugars, into specific long-chain unsaturated alcohols. nih.gov The key is to introduce and optimize the expression of genes encoding enzymes such as fatty acyl-CoA reductases, which convert fatty acids or their derivatives into alcohols. google.com Oleaginous yeasts, which naturally accumulate high levels of lipids, are particularly promising hosts for the production of fatty acid-derived chemicals. nih.gov Research has shown the potential for microbial conversion of vegetable oil to produce rare unsaturated fatty acids and alcohols. researchgate.net

Plant-Based Production: Plants are a natural source of a wide variety of fatty acids and alcohols. google.comgoogle.com Through genetic modification, it may be possible to engineer plants to produce specific unsaturated fatty alcohols like this compound. This approach could offer a scalable and cost-effective production platform.

The development of these biocatalytic systems is still an active area of research, but it holds significant potential for the future production of complex molecules like this compound in a more sustainable manner.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

| This compound | C₁₆H₂₈O |

| (11Z, 13Z)-hexadecadien-1-yl acetate | C₁₈H₃₂O₂ |

| (13Z)-hexadecen-11-ynyl acetate | C₁₈H₃₀O₂ |

| Triphenylphosphine oxide | C₁₈H₁₅OP |

| ω-hydroxycarboxylic acids | Variable |

| Fatty acyl-CoA | Variable |

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction | Simple to plan | Inefficient for long sequences, low overall yield |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling | Higher overall yield, more flexible | Requires more complex planning and fragment synthesis |

| Cross-Coupling Reactions | Transition metal-catalyzed C-C bond formation | High efficiency and selectivity, broad substrate scope | Can require specialized catalysts and ligands |

| Wittig Reaction | Conversion of carbonyls to alkenes using phosphonium ylides | Precise control over double bond location and stereochemistry | Can produce phosphine (B1218219) oxide byproduct |

| Chemoenzymatic Synthesis | Use of enzymes as catalysts | High selectivity, mild conditions, use of renewable feedstocks | Enzyme stability and availability can be limitations |

| Microbial Production | Use of engineered microorganisms | Sustainable, potential for large-scale production | Optimization of metabolic pathways can be complex |

Biosynthetic Pathways and Natural Occurrence of Hexadec 6 En 11 Yn 1 Ol and Analogs

Discovery and Characterization of Natural Hexadec-6-en-11-yn-1-ol Sources

To date, the isolation and characterization of this compound from natural sources have not been specifically reported in peer-reviewed literature. However, the discovery of structurally related compounds provides a framework for how such a molecule might be identified. Natural long-chain alcohols with unsaturation are often components of insect pheromone blends or plant waxes. prayoglife.comthegoodscentscompany.com For instance, related compounds such as (Z)-11-hexadecen-1-ol and hexadec-11-yn-1-ol are known insect pheromones. wikipedia.orgplos.org

The discovery process for new natural products typically involves:

Extraction: Using organic solvents to isolate lipids and other small molecules from biological samples (e.g., insect glands, plant tissues).

Chromatographic Separation: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the complex mixture into individual components.

Structural Elucidation: Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, while nuclear magnetic resonance (NMR) spectroscopy is used to determine the precise arrangement of atoms and the stereochemistry of double bonds.

The characterization of a novel en-yne alcohol like this compound would require these sophisticated analytical techniques to confirm the positions of the hydroxyl group, the C6 double bond, and the C11 triple bond.

| Analytical Technique | Information Gained for a Hypothetical this compound |

| Gas Chromatography (GC) | Retention time for identification and quantification. |

| Mass Spectrometry (MS) | Molecular weight (238.42 g/mol ) and fragmentation patterns. |

| NMR Spectroscopy (¹H, ¹³C) | Confirmation of the carbon skeleton, and the specific locations and configurations of the alcohol, alkene, and alkyne functional groups. |

Elucidation of Enzymatic Biosynthetic Routes to Polyunsaturated Alcohols

The biosynthesis of a C16 alcohol with both a double and a triple bond would involve a series of enzymatic modifications of a saturated fatty acid precursor, likely palmitic acid (C16:0). This process is thought to rely on the coordinated action of fatty acid desaturases, elongases, and specialized enzymes for alkyne formation, followed by a final reduction step.

Fatty Acid Desaturase and Elongase Systems

Fatty acid desaturases (FADs) are enzymes that introduce double bonds at specific positions in fatty acyl chains. numberanalytics.comresearchgate.net These enzymes are crucial for producing unsaturated fatty acids, which are precursors to a vast array of signaling molecules and membrane components. nih.govfrontiersin.org FADs are categorized based on the position of the double bond they create. numberanalytics.comnih.gov

For the synthesis of this compound, a Δ6-desaturase would be a key enzyme. Δ6-desaturases introduce a double bond between the 6th and 7th carbon atoms of a fatty acid chain. nih.govfrontiersin.org These enzymes are known to act on C16 and C18 substrates. frontiersin.org The initial step in a hypothetical pathway would be the desaturation of palmitoyl-CoA (the activated form of palmitic acid) by a Δ6-desaturase to produce hexadeca-6-enoyl-CoA.

Table of Relevant Desaturase Activities

| Enzyme | Substrate | Product | Relevance to this compound |

|---|---|---|---|

| Δ6-Desaturase | Palmitoyl-CoA (16:0) | Hexadeca-6-enoyl-CoA (16:1Δ6) | Introduces the required double bond at the C6 position. |

| Δ9-Desaturase | Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1Δ9) | A common desaturase, but not directly involved in the primary unsaturation of the target compound. |

| Δ11-Desaturase | Palmitoyl-CoA (16:0) | Hexadeca-11-enoyl-CoA (16:1Δ11) | Involved in the biosynthesis of related pheromones like (Z)-11-hexadecen-1-ol. |

Alkyne Synthase and Alkene Reductase Activities

The formation of the triple bond at the 11th position is a more specialized biochemical transformation. This reaction is catalyzed by enzymes known as alkyne synthases or acetylenases . These are often unusual members of the desaturase family that can perform a second dehydrogenation on an existing double bond to create an alkyne.

In a theoretical pathway to this compound, after the initial Δ6-desaturation, the resulting hexadeca-6-enoyl-CoA would need to be further modified. A subsequent desaturation at the 11th position would create a diene, which could then be acted upon by an acetylenase to form the triple bond. The final step in the formation of the alcohol is the reduction of the activated fatty acid (acyl-CoA) to the corresponding primary alcohol. This is carried out by fatty acyl-CoA reductases (FARs) . d-nb.infouliege.be

The role of alkene reductases in this specific pathway is less clear. These enzymes typically saturate double bonds. In the context of producing a polyunsaturated compound, their activity would be counterproductive unless it was highly specific for a particular double bond that needed to be removed after its formation.

Metabolic Engineering and Biotechnological Production of this compound

While there are no reports on the biotechnological production of this compound, the production of other complex fatty alcohols, particularly insect pheromones, in engineered microorganisms like Saccharomyces cerevisiae (baker's yeast) and oleaginous yeasts such as Yarrowia lipolytica is well-established. d-nb.infonih.gov These efforts provide a blueprint for how one might produce a novel en-yne alcohol.

The general strategy involves:

Introducing Heterologous Enzymes: Expressing genes for specific desaturases and fatty acyl-CoA reductases from other organisms (like insects or plants) in the host microbe.

Optimizing Precursor Supply: Engineering the host's metabolism to increase the pool of the required starting material, such as palmitoyl-CoA. d-nb.infouliege.be This can involve upregulating fatty acid synthesis and downregulating competing pathways like β-oxidation (fatty acid degradation). uliege.be

Pathway Assembly: Combining the necessary enzymes in a single strain. For this compound, this would hypothetically involve co-expressing a Δ6-desaturase, an enzyme system capable of generating the 11-yne moiety, and a fatty acyl-CoA reductase.

Hypothetical Metabolic Engineering Strategy in S. cerevisiae

| Engineering Step | Target/Enzyme | Rationale |

|---|---|---|

| Step 1: Introduce Desaturation | Heterologous Δ6-Desaturase | To produce the C6 double bond from endogenous palmitoyl-CoA. |

| Step 2: Introduce Alkyne Formation | Heterologous Alkyne Synthase/Acetylnase | To create the C11 triple bond. The specific enzyme would need to be identified and characterized. |

| Step 3: Introduce Alcohol Formation | Heterologous Fatty Acyl-CoA Reductase (FAR) | To convert the final fatty acyl-CoA intermediate to this compound. |

| Step 4: Host Optimization | Upregulate ACC1, Downregulate FAA1/FAT1 | To increase the pool of palmitoyl-CoA precursor and prevent its diversion into other pathways. |

The development of such a microbial cell factory would represent a significant achievement in synthetic biology, enabling the sustainable production of this complex and potentially valuable chemical.

Chemical Reactivity and Derivatization of Hexadec 6 En 11 Yn 1 Ol

Chemoselective Functionalization of the Alkynyl and Alkenyl Moieties

The presence of both an alkene and an alkyne within the same molecule presents a challenge and an opportunity for chemoselective reactions. masterorganicchemistry.com The differential reactivity of these two moieties allows for their selective functionalization. Generally, the electron-rich triple bond is more susceptible to electrophilic addition and reactions with transition metals, while the double bond can be targeted under different conditions.

Transition-metal catalysis is a powerful tool for the selective functionalization of 1,3-enynes. researchgate.netrsc.org For instance, copper-catalyzed reactions have been shown to be highly effective in a variety of transformations, including boro- and hydrofunctionalizations, as well as radical difunctionalizations. rsc.org The outcome of these reactions is often dependent on the nature of the catalyst and the substitution pattern of the enyne.

Another approach to the chemoselective functionalization of enynes is through nitrene transfer reactions. recercat.cat These reactions can be directed towards either the alkene or the alkyne by tuning the substituents on the enyne and the choice of catalyst. For example, a copper-based catalyst with a specific ligand set can selectively form aziridines at the double bond. recercat.cat

The following table summarizes potential chemoselective functionalization reactions applicable to Hexadec-6-en-11-yn-1-ol based on known reactivity of similar enyne systems.

| Reaction Type | Reagents and Conditions | Functionalized Moiety | Product Type |

| Catalytic Aziridination | PhI=NTs, Cu-based catalyst | Alkene | Propargylic aziridine |

| Hydroborylation | Catecholborane, Rh catalyst | Alkyne | Vinylborane |

| Hydrosilylation | HSiR₃, Pt or Rh catalyst | Alkyne | Vinylsilane |

| Cyclopropanation | Diazo compound, Rh or Cu catalyst | Alkene | Vinylcyclopropane |

Transformations at the Hydroxyl Group (e.g., Esterification for Pheromone Analogues)

The primary hydroxyl group in this compound is a key site for derivatization, particularly for the synthesis of pheromone analogues. nyxxb.cn Esterification is a common transformation to produce acetates, which are known components of insect sex pheromones. nyxxb.cnchesci.com

A standard method for the esterification of long-chain alcohols is the reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270) or an acid catalyst. nyxxb.cn For example, the synthesis of (Z)-hexadec-11-en-1-yl acetate (B1210297) is achieved by treating (Z)-hexadec-11-en-1-ol with acetic anhydride, yielding the corresponding acetate in high yield. nyxxb.cn This type of reaction is highly efficient and generally proceeds without affecting the double and triple bonds in the molecule.

Other transformations at the hydroxyl group include oxidation to the corresponding aldehyde or carboxylic acid, and etherification to form various ether derivatives. These transformations expand the range of accessible derivatives from this compound.

The table below outlines common transformations at the hydroxyl group.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification (Acetylation) | Acetic anhydride, pyridine or DMAP | Acetate ester |

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Aldehyde |

| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic acid |

| Williamson Ether Synthesis | NaH, then R-X (e.g., CH₃I) | Methyl ether |

Regioselective and Stereoselective Reactions for Novel Derivatives

The synthesis of novel derivatives of this compound can be achieved through regioselective and stereoselective reactions, which allow for precise control over the formation of isomers. masterorganicchemistry.com Such control is crucial in the synthesis of biologically active molecules like pheromones, where the biological activity is often dependent on a specific stereochemistry. diva-portal.org

Regioselective reactions distinguish between different positions on a functional group. For example, in the hydrohalogenation of the alkyne, the halogen can add to either of the two carbons of the triple bond. The regioselectivity can be controlled by the choice of reagents and reaction conditions.

Stereoselective reactions lead to the preferential formation of one stereoisomer over others. masterorganicchemistry.com For instance, the reduction of the alkyne in this compound can be performed stereoselectively to yield either the (E)- or (Z)-alkene. The use of Lindlar's catalyst for the hydrogenation of the alkyne would stereoselectively produce the (Z)-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) would yield the (E)-alkene.

Indium(III)-catalyzed cycloisomerization reactions of 1,5-enynes can proceed with high stereoselectivity, sometimes being stereospecific with retention of the alkene configuration. acs.org The merger of photoredox and transition-metal catalysis has also emerged as a powerful method for the stereoselective 1,4-functionalization of 1,3-enynes, providing access to valuable chiral allene (B1206475) derivatives. researchgate.netnih.gov

The following table presents examples of regioselective and stereoselective reactions applicable to this compound.

| Reaction Type | Reagents and Conditions | Selectivity | Product Type |

| Alkyne Reduction | H₂, Lindlar's catalyst | Stereoselective (syn-addition) | (Z)-Alkene |

| Alkyne Reduction | Na, NH₃ (l) | Stereoselective (anti-addition) | (E)-Alkene |

| Hydroboration-Oxidation of Alkyne | 1. Sia₂BH; 2. H₂O₂, NaOH | Regioselective | Aldehyde |

| Acid-Catalyzed Hydration of Alkyne | H₂SO₄, H₂O, HgSO₄ | Regioselective (Markovnikov) | Ketone |

Advanced Spectroscopic Characterization and Structural Elucidation of Hexadec 6 En 11 Yn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Hexadec-6-en-11-yn-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton's connectivity and the stereochemistry of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The chemical shifts are indicative of the electronic environment of the protons. For instance, vinylic protons adjacent to the double bond are expected to resonate downfield (δ 5.0-6.0 ppm) compared to the more shielded alkyl protons. libretexts.org Protons adjacent to the hydroxyl group (α-protons) and those adjacent to the triple bond (propargylic protons) also exhibit characteristic chemical shifts. The coupling constants (J-values) between the vinylic protons are crucial for determining the geometry of the C=C double bond (cis or trans).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are highly dependent on their hybridization and the nature of the atoms they are bonded to. The sp²-hybridized carbons of the alkene (δ 115-140 ppm) and the sp-hybridized carbons of the alkyne (δ 70-80 ppm) are readily identifiable in distinct regions of the spectrum. bhu.ac.inlibretexts.org The carbon atom bonded to the electronegative oxygen of the hydroxyl group is also shifted downfield (δ 50-65 ppm). libretexts.orgyoutube.com

The following tables summarize the predicted NMR data for this compound, which are instrumental in confirming its structural integrity and isomeric purity.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (-CH₂OH) | 3.65 | Triplet |

| H-2 | 1.58 | Quintet |

| H-3 to H-4 | 1.30-1.45 | Multiplet |

| H-5 (Allylic) | 2.05 | Quartet |

| H-6, H-7 (Vinylic) | 5.30-5.50 | Multiplet |

| H-8 to H-9 | 1.30-1.45 | Multiplet |

| H-10 (Propargylic) | 2.15 | Triplet |

| H-13 (Propargylic) | 2.18 | Triplet |

| H-14 to H-15 | 1.30-1.45 | Multiplet |

| H-16 (-CH₃) | 0.90 | Triplet |

| -OH | Variable (e.g., 1.5-2.5) | Singlet (broad) |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | 62.5 |

| C-2 | 32.7 |

| C-3, C-4, C-8, C-9, C-14, C-15 | 25.0-30.0 |

| C-5 (Allylic) | 32.0 |

| C-6, C-7 (Alkenyl) | 125.0-135.0 |

| C-10 (Propargylic) | 19.5 |

| C-11, C-12 (Alkynyl) | 80.0-85.0 |

| C-13 (Propargylic) | 18.5 |

| C-16 (-CH₃) | 14.1 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₆H₂₈O. The calculated monoisotopic mass can be compared to the experimentally determined mass to confirm the elemental composition with high confidence.

Fragmentation Analysis: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion of this compound will undergo characteristic fragmentation. Long-chain alcohols are known to fragment via two primary pathways: α-cleavage and dehydration. libretexts.orglibretexts.org

α-Cleavage: This involves the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺), which is a characteristic fragment for primary alcohols. whitman.eduwhitman.edu

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a prominent [M-18]⁺· peak. whitman.edu

Other Fragmentations: Cleavage at the allylic and propargylic positions, as well as fragmentation of the alkyl chain, will produce a series of characteristic ions that further support the proposed structure.

The following table summarizes the key expected mass spectrometric data for this compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Significance |

| Molecular Formula | C₁₆H₂₈O | Confirms elemental composition |

| Monoisotopic Mass | 236.2140 u | High-accuracy mass for formula confirmation |

| Molecular Ion (M⁺·) | m/z 236 | Indicates the molecular weight |

| [M-H₂O]⁺· | m/z 218 | Confirms presence of a hydroxyl group (dehydration) |

| [CH₂OH]⁺ | m/z 31 | Characteristic fragment of a primary alcohol (α-cleavage) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound have characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgpressbooks.pub

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of sp² C-H bonds (alkene), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds (alkyl chain). spectroscopyonline.com A sharp peak around 3300 cm⁻¹ would indicate a terminal alkyne, but for an internal alkyne like in this molecule, this peak is absent.

C≡C Stretch: A weak to medium absorption band in the range of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond. The intensity is often weak for internal alkynes. libretexts.org

C=C Stretch: The carbon-carbon double bond stretch typically appears in the 1640-1680 cm⁻¹ region. pressbooks.pubyoutube.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman, the C=C and C≡C stretching vibrations of the relatively non-polar alkene and alkyne moieties give rise to strong and sharp signals, making Raman spectroscopy particularly useful for characterizing the unsaturated backbone of the molecule.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| sp² C-H Stretch | 3010-3100 | Medium | Medium |

| sp³ C-H Stretch | 2850-2960 | Strong | Strong |

| C≡C Stretch (internal) | 2100-2260 | Weak to Medium | Strong |

| C=C Stretch | 1640-1680 | Medium | Strong |

| C-O Stretch | 1050-1150 | Strong | Weak |

Computational and Theoretical Investigations of Hexadec 6 En 11 Yn 1 Ol

Molecular Modeling and Conformational Landscape Analysis

The biological function of a flexible molecule like Hexadec-6-en-11-yn-1-ol is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling is employed to explore the vast number of possible conformations and to identify the most stable, low-energy structures that the molecule is likely to adopt.

Detailed research findings in this area involve a systematic exploration of the molecule's conformational energy surface. researchgate.net For analogous long-chain pheromone molecules, this is often achieved by systematically rotating the dihedral angles around key single bonds in the carbon chain. researchgate.net Methods such as semi-empirical calculations (e.g., AM1 or PM3) or more robust molecular mechanics force fields are used to calculate the potential energy for each conformation. researchgate.net

Table 1: Illustrative Conformational Analysis of a C16 Enyne Alcohol Backbone This interactive table represents a hypothetical analysis of the major dihedral angles in the backbone of a molecule like this compound, showing how different rotations lead to conformers with varying stability.

| Conformer ID | Dihedral Angle 1 (C4-C5-C6-C7) | Dihedral Angle 2 (C8-C9-C10-C11) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 180° (anti) | 180° (anti) | 0.00 | 45.2 |

| Conf-2 | 180° (anti) | 60° (gauche) | 0.85 | 15.5 |

| Conf-3 | 60° (gauche) | 180° (anti) | 0.90 | 14.3 |

| Conf-4 | 60° (gauche) | 60° (gauche) | 1.70 | 5.1 |

| Conf-5 | -60° (gauche) | 180° (anti) | 0.90 | 14.3 |

| Conf-6 | 180° (anti) | -60° (gauche) | 0.85 | 15.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which numerous properties can be derived.

Research on analogous pheromones has utilized quantum calculations to determine key electronic descriptors. researchgate.netresearchgate.net These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density and Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The hydroxyl group's oxygen and the π-systems of the double and triple bonds would be electron-rich sites, crucial for forming hydrogen bonds or other non-covalent interactions with a receptor. researchgate.net

Partial Atomic Charges: These calculations assign a partial charge to each atom, quantifying the polarity of bonds and the molecule as a whole.

These electronic parameters are invaluable for predicting how this compound might interact with other molecules, including atmospheric oxidants or the amino acid residues in a binding protein. researchgate.net For instance, high-level ab initio calculations have been used to precisely quantify the interaction energies between fragments of a pheromone and individual amino acids to understand the nature of the binding forces. researchgate.net

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations This interactive table shows representative data that would be obtained from quantum chemical calculations for the title compound, based on findings for similar molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and electronic excitation energy. |

| Dipole Moment | 1.8 Debye | Quantifies overall molecular polarity, influencing solubility and intermolecular forces. |

| Max Positive ESP | +35 kcal/mol | Located on the hydroxyl hydrogen, indicating a prime site for hydrogen bond donation. |

| Min Negative ESP | -40 kcal/mol | Located on the hydroxyl oxygen and π-clouds, indicating sites for hydrogen bond acceptance and π-stacking. |

Computational Studies of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of long-chain unsaturated alcohols like this compound is a multi-step enzymatic process. mdpi.compnas.org It likely begins with a saturated fatty acid like palmitic acid, which is sequentially modified by enzymes such as desaturases and fatty-acyl reductases (FARs) to introduce the double and triple bonds and reduce the carboxylic acid to an alcohol. pnas.orgnih.govrsc.org

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are essential for studying how the precursor substrates interact with these biosynthetic enzymes.

Molecular Docking predicts the preferred binding orientation of a substrate within the active site of an enzyme, providing a static snapshot of the interaction. This helps identify key amino acid residues that anchor the substrate for catalysis.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex over time. mpg.de These simulations can reveal the conformational changes that occur in both the enzyme and the substrate upon binding, elucidate the pathways for substrate entry and product release, and help understand the stability of the binding. mpg.de

While direct computational studies on the biosynthesis of this compound are not widely available, extensive research on the interaction of the related pheromone, bombykol (B110295), with its pheromone-binding protein (PBP) illustrates the power of these methods. researchgate.netmpg.dercsb.orgbris.ac.uk X-ray crystallography has shown that bombykol binds within a hydrophobic cavity of the PBP, where it is stabilized by numerous hydrophobic interactions and a specific hydrogen bond between its alcohol group and a serine residue (Ser56). rcsb.orgbris.ac.uk MD simulations have further explored the dynamics of this interaction, revealing pathways for ligand entry and release. mpg.de Similar computational approaches would be instrumental in elucidating the specific enzyme-substrate interactions governing the biosynthesis of this compound.

Table 3: Representative Enzyme-Substrate Interactions for a Pheromone Precursor This interactive table outlines the types of interactions that computational studies would likely identify between a precursor of this compound and the active site of a hypothetical biosynthetic enzyme, based on known pheromone-protein complexes. rcsb.orgbris.ac.uk

| Interacting Enzyme Residue | Residue Type | Interaction Type with Substrate | Predicted Role |

| Serine | Polar | Hydrogen Bond | Anchors the terminal hydroxyl or carboxyl group of the substrate. bris.ac.uk |

| Phenylalanine | Aromatic | Hydrophobic, π-stacking | Stabilizes the unsaturated en-yne system of the substrate. nih.gov |

| Leucine | Aliphatic | Hydrophobic (Van der Waals) | Lines the binding pocket, interacting with the long carbon chain. nih.gov |

| Tryptophan | Aromatic | Hydrophobic | Forms part of the hydrophobic cavity, stabilizing the substrate's alkyl tail. |

| Isoleucine | Aliphatic | Hydrophobic (Van der Waals) | Contributes to the overall hydrophobic stabilization of the complex. |

Ecological and Biological Significance of Hexadec 6 En 11 Yn 1 Ol Excluding Human Clinical Data

Role as Semiochemical in Inter- and Intraspecific Chemical Communication

Semiochemicals are broadly categorized based on whether the communication is intraspecific (pheromones) or interspecific (allelochemicals). plantprotection.pluliege.be Pheromones mediate interactions between individuals of the same species, with sex pheromones being a prominent example used to attract mates. nih.govplantprotection.pl Allelochemicals, on the other hand, facilitate communication between different species. plantprotection.pl

The chemical architecture of Hexadec-6-en-11-yn-1-ol is highly characteristic of moth sex pheromones. frontiersin.org These are typically C10-C18 straight-chain compounds with one or more double or triple bonds and a terminal functional group like an alcohol, acetate (B1210297), or aldehyde. frontiersin.orgnih.gov For instance, the closely related isomer, (Z)-13-hexadecen-11-yn-1-ol, and its acetate derivative are known components of the sex pheromone for species like the pine processionary moth (Thaumetopoea pityocampa) and the navel orangeworm (Amyelois transitella). jaydevchemicals.comvulcanchem.com

This intraspecific signaling is highly specific; the precise blend of pheromone components released by a female is often unique to her species, ensuring that only conspecific males are attracted. nih.govanr.fr This chemical specificity acts as a crucial barrier to interbreeding, thereby maintaining reproductive isolation between different species. anr.fr The role of such compounds in interspecific communication is less defined but can occur, for example, when a predator uses a pest's pheromone as a kairomone to locate its prey.

| Semiochemical Type | Definition | Inferred Role of this compound Analogue |

| Pheromone | A chemical substance produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species. plantprotection.pl | Acts as a sex attractant for conspecific males, facilitating mate location. nih.govvulcanchem.com |

| Allelochemical | A chemical produced by a living organism that exerts a detrimental physiological effect on individuals of another species when released into the environment. plantprotection.pl | Potential to be used by predator species (kairomone) to locate the signaling insect. |

Elucidation of Olfactory Receptor Recognition Mechanisms for this compound and its Analogues

The detection of pheromones like this compound is a sophisticated, multi-step process that occurs in the antennae of male moths. nih.govresearchgate.net This process ensures both high sensitivity, allowing the detection of minute quantities of the pheromone, and high specificity, enabling discrimination between structurally similar compounds. uni-halle.de

The key stages of olfactory reception are:

Pheromone Capture and Transport : Volatile pheromone molecules enter the hair-like olfactory sensilla on the male's antennae. uni-halle.de Inside the sensilla, which are filled with an aqueous lymph, hydrophobic pheromone molecules are solubilized and transported by Pheromone-Binding Proteins (PBPs). frontiersin.orguni-halle.de

Receptor Activation : The PBP-pheromone complex is thought to deliver the pheromone to olfactory receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). nih.govuni-halle.de These ORs are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor known as Orco. frontiersin.orgnih.gov The Sensory Neuron Membrane Protein 1 (SNMP1) is also believed to be involved, possibly acting as a docking site for the PBP-pheromone complex. frontiersin.orguni-halle.de

Signal Transduction : The binding of the specific pheromone molecule to its corresponding OR induces a conformational change, opening the ion channel. frontiersin.orgwikipedia.org This leads to a depolarization of the neuron's membrane and the generation of an electrical signal, or nerve impulse. nih.gov

Signal Termination : After signaling, pheromone molecules are rapidly degraded by Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph, ensuring the neuron can reset and detect subsequent changes in pheromone concentration. nih.gov

The specificity of this system is paramount. The unique molecular structure of a pheromone—defined by its chain length, and the number, position, and stereochemistry of its unsaturated bonds—fits precisely into the binding pocket of a specific OR. vulcanchem.com This lock-and-key mechanism allows a male moth to distinguish the pheromone of its own species from those of others, even when they differ only subtly. anr.fr

| Component | Function in Olfactory Reception |

| Pheromone-Binding Protein (PBP) | Solubilizes and transports hydrophobic pheromone molecules through the sensillum lymph. frontiersin.org |

| Olfactory Receptor (OR) | A ligand-gated ion channel that specifically binds the pheromone molecule, initiating a neural signal. frontiersin.orgwikipedia.org |

| Olfactory Co-receptor (Orco) | Forms a heterodimeric complex with the OR, essential for its function as an ion channel. frontiersin.org |

| Sensory Neuron Membrane Protein (SNMP) | Implicated in the proper detection of pheromones, possibly by facilitating the transfer from PBP to the receptor. frontiersin.org |

| Pheromone-Degrading Enzyme (PDE) | Inactivates pheromone molecules to terminate the signal and maintain temporal resolution. nih.gov |

Behavioral Responses Elicited by this compound in Non-Human Organisms

The neural signals generated by the olfactory system are processed in the brain, culminating in a distinct behavioral response. nih.gov For a male moth, the detection of its species-specific female sex pheromone triggers a stereotyped sequence of mate-seeking behaviors. nih.govnih.gov

Upon detecting the pheromone plume, the male moth typically exhibits:

Activation and Take-off : A stationary male becomes active and takes flight.

Upwind Anemotaxis : The male flies upwind, toward the general direction of the pheromone source. nih.gov

Casting Flight : If the male loses contact with the pheromone plume, it will perform a zig-zagging or "casting" flight pattern perpendicular to the wind direction to relocate the plume.

Courtship and Mating : As the male gets closer to the female, higher concentrations of the pheromone, and sometimes additional, less volatile courtship pheromones, trigger close-range behaviors, culminating in mating attempts. nih.gov

This behavioral cascade is highly dependent on the correct chemical signal. Structurally similar analogues or incorrect ratios of pheromone components often fail to elicit the complete behavioral sequence, highlighting the specificity of the system. researchgate.net The application of synthetic pheromones in agriculture exploits this by disrupting these natural behaviors.

Influence on Reproductive Biology and Population Dynamics in Insect Systems

Sex pheromones are a cornerstone of reproductive biology in many insect species. nih.gov By enabling efficient and specific long-distance mate location, these chemical signals are directly linked to reproductive success. nih.gov The integrity of this communication channel is therefore critical for the propagation of a species.

The profound influence of these compounds on reproduction has made them valuable tools for Integrated Pest Management (IPM). jaydevchemicals.complantprotection.pl Synthetic versions of pheromones, including analogues of this compound, are deployed to manipulate insect behavior and control pest populations. nih.gov

Key strategies include:

Monitoring : Pheromone-baited traps are used to detect the presence and monitor the population density of a pest species, allowing for precisely timed control measures. jaydevchemicals.complantprotection.pl

Mass Trapping : A high density of traps is deployed to capture a large number of male insects, reducing the number available to mate with females and thereby lowering the subsequent generation's population size. nih.govvulcanchem.com

Mating Disruption : An area is saturated with a high concentration of synthetic pheromone. This confuses the males, making it difficult or impossible for them to locate calling females, which significantly reduces mating success and suppresses the pest population over time. nih.govvulcanchem.com Field studies on pest species like the diamondback moth (Plutella xylostella) have reported over 90% reduction in mating success using this technique with its specific pheromone blend.

These applications underscore the critical role that pheromones play in the reproductive biology and population dynamics of insect systems. By disrupting this vital communication line, it is possible to exert significant control over pest populations in an environmentally targeted manner. nih.gov

Strategic Applications in Pest Management and Chemical Ecology

Design and Implementation of Pheromone-Based Attractant Systems Utilizing Hexadec-6-en-11-yn-1-ol

This compound and its derivatives are crucial components in the chemical communication of several insect species, functioning primarily as sex pheromones. vulcanchem.com The unique molecular structure of these compounds allows them to bind specifically to olfactory receptors in male insects, initiating a cascade of neurological signals that trigger mating behaviors. vulcanchem.com This specificity is the foundation for designing and implementing highly selective and environmentally benign pest management strategies.

Pheromone-based attractant systems typically involve the use of traps baited with a synthetic version of the pheromone. These systems are instrumental in integrated pest management (IPM) programs for several key applications:

Monitoring Insect Populations: Pheromone traps are highly effective tools for monitoring the presence and population density of specific pests. vulcanchem.com This data is crucial for making informed decisions about the timing and necessity of other control measures.

Mass Trapping: By deploying a high density of pheromone traps, a significant number of male insects can be removed from a population, thereby reducing mating success and subsequent generations of the pest. vulcanchem.com

Mating Disruption: This technique involves saturating an area with a synthetic pheromone. The high concentration of the pheromone in the air confuses male insects, making it difficult for them to locate females for mating. vulcanchem.com

A notable example is the use of (Z)-13-hexadecen-11-ynyl acetate (B1210297), the acetate derivative of this compound, as the primary sex pheromone component of the pine processionary moth (Thaumetopoea pityocampa). nih.govcapes.gov.brnih.gov This moth is a significant pest of pine forests in Europe and the Mediterranean region. vulcanchem.com Commercially available pheromone diffusers, such as Thaumatowit pinus, are designed to attract and trap male pine processionary moths, with an effective duration of approximately 4-6 weeks. witasek.come-econex.net

The synthesis of these pheromones, particularly with the correct stereochemistry, is a critical aspect of developing effective attractant systems. Stereoselective synthesis methods have been developed to produce compounds like (Z)-13-hexadecen-11-yn-1-yl acetate with high purity, ensuring their biological activity. vulcanchem.comcapes.gov.brnih.gov

Evaluation of Efficacy in Field Trials for Monitoring and Control of Agricultural Pests

The effectiveness of pheromone-based systems utilizing derivatives of this compound has been validated through numerous field trials. For instance, (Z)-13-hexadecen-11-ynal is a known sex pheromone component of Heterocampa guttivitta. mdpi.com Field studies are essential to determine the optimal blend, concentration, and trap design for specific target pests and environmental conditions.

Research on the pine processionary moth (Thaumetopoea pityocampa) has demonstrated the efficacy of its primary sex pheromone component, (Z)-13-hexadecen-11-ynyl acetate, in field trapping. nih.govmdpi.com Preliminary field trials in Spain and France have confirmed the utility of the synthetic sex pheromone for monitoring this pest. mdpi.com Furthermore, long-term observations in Italy have also supported the use of pheromone traps for monitoring T. pityocampa. mdpi.com

Field trials have also explored the effects of structural analogs on pheromone activity. For T. pityocampa, certain analogs, such as a propionate (B1217596) ester, have shown synergistic effects, while others, like the corresponding alcohols from hydrolysis, inhibited the action of the parent pheromone. nih.gov This highlights the importance of precise chemical composition in lure formulation.

The table below summarizes findings from various field studies on related pheromone components, demonstrating their effectiveness in pest monitoring.

| Compound | Target Pest | Application | Key Finding |

| (Z)-11-Hexadecen-1-ol (Z11-16:OH) | Tobacco Budworm (Heliothis virescens) | Monitoring | Traps baited with Z11-16:OH significantly outperformed control traps. |

| (Z)-11-Hexadecen-1-ol (Z11-16:OH) | Heliothis armigera | Monitoring | Potent olfactory stimulant for male moths under field conditions. |

| (Z)-11-Hexadecen-1-ol (Z11-16:OH) & its acetate | Clover Cutworm (Scotogramma trofolii) | Monitoring | A mixture is specifically attractive to adult male clover cutworms. |

Development of Sustainable Bio-Pesticidal Strategies Utilizing this compound

The use of this compound and its derivatives is a cornerstone of developing sustainable bio-pesticidal strategies. These strategies offer a more environmentally friendly alternative to broad-spectrum chemical pesticides. The high specificity of pheromones ensures that they target only the pest species, leaving non-target organisms, including beneficial insects, unharmed.

Pheromone-based pest management aligns with the principles of Integrated Pest Management (IPM), which aims to control pest populations while minimizing environmental impact. vulcanchem.com By providing accurate monitoring data, pheromone traps help to reduce the unnecessary application of conventional insecticides. When used for mass trapping or mating disruption, they can significantly suppress pest populations, further decreasing the reliance on chemical sprays.

The development of these strategies is supported by research into the biosynthesis of these pheromones. For example, the biosynthesis of (Z)-13-hexadecen-11-ynyl acetate in the processionary moth Thaumetopoea pityocampa from palmitic acid involves the action of unusual delta-11 and delta-13 desaturases. nih.gov Understanding these biosynthetic pathways can open up new avenues for producing these compounds more efficiently and sustainably, potentially through biotechnological approaches.

Future Perspectives in Translational Chemical Ecology Research

The study of this compound and related compounds continues to be a vibrant area of translational chemical ecology research. Future research is likely to focus on several key areas:

Discovery of New Pheromones: Continued investigation into the chemical communication of other insect pests may reveal novel pheromones with similar structural motifs, expanding the range of pests that can be managed using these sustainable methods.

Optimization of Lure Formulations: Research into the synergistic and inhibitory effects of different pheromone components and their analogs will lead to the development of more effective and species-specific lures. nih.gov This includes studying the optimal ratios of compounds in pheromone blends.

Advanced Delivery Systems: The development of novel controlled-release technologies for pheromone dispensers will improve their longevity and efficacy in the field, reducing labor and material costs.

Computational Approaches: The use of computational methods, such as "Computational Reverse Chemical Ecology," can accelerate the screening and identification of behaviorally active semiochemicals for pest management. researchgate.net This in silico approach can help predict which compounds are likely to be effective attractants before conducting extensive field trials. researchgate.net

Understanding Olfactory Mechanisms: Further research into the molecular mechanisms of pheromone perception, including the roles of pheromone binding proteins and olfactory receptors, will provide deeper insights into insect chemical communication. vulcanchem.comwikipedia.orgrsc.org This knowledge can inform the design of more potent and selective pheromone analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.